Methyl beta-d-glucopyranoside hemihydrate
Overview
Description
Methyl beta-d-glucopyranoside hemihydrate is a chemical compound with the molecular formula C7H14O6 · 0.5H2O. It is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a methoxy group. This compound is commonly used in various biochemical and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Methyl beta-d-glucopyranoside hemihydrate primarily targets enzymes such as Endoglucanase 5A from Bacillus agaradhaerens, Endoglucanase F from Clostridium cellulolyticum, and a possible cellulase CelA1 from Mycobacterium tuberculosis . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate.
Mode of Action
It is known to be used as a substrate to identify, differentiate, and characterize β-d-glucosidase(s) . β-D-glucosidase is an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in beta-D-glucosides and oligosaccharides, with the release of glucose.
Biochemical Pathways
This compound is involved in the biosynthesis of long-chain alkyl glucosides . It is also used in alternansucrase acceptor reactions with methyl hexopyranosides . Alternansucrase is an enzyme that synthesizes an alternating alpha- (1–>3), (1–>6)-linked D-glucan from sucrose .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
It has been used in a study to investigate the specificity of yeast saccharomyces cerevisiae in removing carbohydrates by fermentation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the alpine herb Geum montanum L., Methyl beta-d-glucopyranoside was found to continuously accumulate during the lifespan of the plant’s leaves, accounting for up to 20% of the soluble carbohydrates in aged overwintering leaves . This suggests that the compound’s action can be influenced by the plant’s environmental conditions.
Biochemical Analysis
Biochemical Properties
Methyl beta-D-glucopyranoside hemihydrate interacts with various enzymes, proteins, and other biomolecules. It is used as a substrate to identify, differentiate, and characterize beta-D-glucosidase(s) . The nature of these interactions is crucial for the compound’s role in biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This compound has been observed to continuously accumulate during the lifespan of certain plant leaves, accounting for up to 20% of the soluble carbohydrates in aged overwintering leaves . This suggests that the compound may have long-term effects on cellular function in certain organisms.
Metabolic Pathways
This compound is involved in certain metabolic pathways. It is synthesized in the cytosol of cells, directly from glucose and methanol molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl beta-d-glucopyranoside hemihydrate can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to promote the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of enzymatic methods. Enzymes such as beta-glucosidase can catalyze the transglycosylation reaction, where glucose is converted to methyl beta-d-glucopyranoside in the presence of methanol .
Chemical Reactions Analysis
Types of Reactions
Methyl beta-d-glucopyranoside hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted glucopyranosides
Scientific Research Applications
Methyl beta-d-glucopyranoside hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of long-chain alkyl glucosides.
Biology: It serves as a substrate to identify, differentiate, and characterize beta-glucosidase enzymes.
Medicine: It is used in the study of carbohydrate metabolism and enzyme kinetics.
Industry: It is utilized in the production of surfactants and emulsifiers.
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-d-glucopyranoside
- Ethyl beta-d-glucopyranoside
- Propyl beta-d-glucopyranoside
Uniqueness
Methyl beta-d-glucopyranoside hemihydrate is unique due to its specific stereochemistry and the presence of a methoxy group at the anomeric carbon. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-XUUWZHRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883559 | |
Record name | Methyl beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
709-50-2 | |
Record name | Methyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Glucopyranoside, methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl beta-D-glucopyranoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | .beta.-D-Glucopyranoside, methyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl β-D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108 - 110 °C | |
Record name | Methyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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